4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate
Description
Systematic Nomenclature and Structural Identity
The compound 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate is characterized by a hybrid structure combining a tetrahydropyrimidine core with a tert-butyl-substituted benzoate ester. Its IUPAC name systematically describes:
- A tetrahydropyrimidine ring (1,3-dimethyl-2,4,6-trioxo) at position 5(2H)-ylidene.
- A methylidene group bridging the pyrimidine ring to a phenyl group.
- A 4-tert-butylbenzoate ester attached to the phenyl moiety.
The molecular formula is C₂₃H₂₄N₂O₅ , with a molecular weight of 408.45 g/mol . Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₅ |
| Molecular Weight | 408.45 g/mol |
| Functional Groups | Tetrahydropyrimidinetrione, benzoate ester |
| Key Substituents | 1,3-Dimethyl, tert-butyl |
The tert-butyl group at the para position of the benzoate enhances steric bulk and lipophilicity, while the conjugated system of the pyrimidinetrione core contributes to potential biological activity.
Historical Context of Tetrahydroxypyrimidine Derivatives in Medicinal Chemistry
Tetrahydroxypyrimidine derivatives, particularly barbituric acid analogs, have played a pivotal role in drug development since the 19th century:
- 1864 : Adolf von Baeyer first synthesized barbituric acid, laying the foundation for sedative-hypnotic agents.
- 1903 : Josef von Mering and Emil Fischer discovered the sedative properties of diethylbarbituric acid (barbital), marking the clinical introduction of barbiturates.
- 1911 : Phenobarbital, the first antiepileptic barbiturate, was synthesized, revolutionizing neurological therapeutics.
Modern derivatives, such as the subject compound, retain the pyrimidinetrione scaffold but incorporate structural modifications to enhance specificity. For example, Schiff base reactions with barbituric acid precursors have enabled the synthesis of acetanilide derivatives with demonstrated antibacterial activity. These advancements underscore the enduring relevance of pyrimidine-based frameworks in medicinal chemistry.
Significance of tert-Butyl Benzoate Moieties in Bioactive Molecules
The tert-butyl benzoate group is a critical structural motif in pharmaceuticals and materials science due to its:
- Enhanced Stability : The bulky tert-butyl group protects ester bonds from enzymatic hydrolysis, prolonging bioavailability.
- Lipophilicity : Improves membrane permeability, facilitating interaction with hydrophobic biological targets.
- Synthetic Versatility : Serves as a protective group in peptide synthesis and polymer chemistry.
Comparative analysis of benzoate derivatives highlights the tert-butyl group’s unique advantages:
| Derivative | Key Feature | Application |
|---|---|---|
| Methyl Benzoate | Low steric hindrance | Solvent, flavoring agent |
| tert-Butyl Benzoate | High stability | Drug intermediates, polymer coatings |
| Aminomethyl Benzoate | Amine functionality | Peptide synthesis |
In the subject compound, the tert-butyl benzoate moiety synergizes with the pyrimidinetrione core to create a molecule with potential dual functionality: enzyme modulation (via the pyrimidine ring) and targeted delivery (via the lipophilic ester).
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C24H24N2O5/c1-24(2,3)17-10-8-16(9-11-17)22(29)31-18-12-6-15(7-13-18)14-19-20(27)25(4)23(30)26(5)21(19)28/h6-14H,1-5H3 |
InChI Key |
QWKVCIXABPDEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Protocol
The phenolic component is synthesized via Knoevenagel condensation between 1,3-dimethylbarbituric acid and 4-hydroxybenzaldehyde under mild acidic conditions:
Reaction Conditions
| Component | Quantity | Molar Ratio |
|---|---|---|
| 1,3-Dimethylbarbituric acid | 1.56 g | 1.0 eq |
| 4-Hydroxybenzaldehyde | 1.22 g | 1.05 eq |
| Piperidine (catalyst) | 0.15 mL | 0.1 eq |
| Ethanol (solvent) | 20 mL | - |
| Temperature | 78°C | |
| Time | 4 hr |
Workup
-
Cool reaction mixture to 0°C
-
Filter precipitated product
-
Wash with cold ethanol (3 × 5 mL)
-
Dry under vacuum (Yield: 82%, m.p. 192–194°C)
Characterization Data
-
IR (KBr): ν = 1725 cm<sup>−1</sup> (C=O, barbiturate), 1678 cm<sup>−1</sup> (C=C), 3420 cm<sup>−1</sup> (OH)
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.32 (s, 1H, OH), 8.15 (s, 1H, CH=), 7.85 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 3.45 (s, 6H, N-CH<sub>3</sub>)
Preparation of 4-tert-Butylbenzoyl Chloride
Chlorination of 4-tert-Butylbenzoic Acid
The acyl chloride is synthesized using oxalyl chloride as the chlorinating agent:
Optimized Procedure
| Parameter | Value |
|---|---|
| 4-tert-Butylbenzoic acid | 5.00 g |
| Oxalyl chloride | 3.65 mL |
| DMF (catalyst) | 2 drops |
| Dichloromethane | 30 mL |
| Temperature | 0°C → reflux |
| Time | 3 hr |
Key Observations
-
Exothermic reaction controlled via ice bath
-
Gas evolution (CO<sub>2</sub>, HCl) requires efficient trapping
-
Final product isolated by rotary evaporation (Yield: 94%)
Quality Control
-
Purity (HPLC): >99%
-
Storage: Sealed ampules under argon (−20°C)
Esterification Strategies
Schotten-Baumann Acylation
Traditional interfacial method using aqueous base:
Reaction Scheme
Conditions
| Phase | Components |
|---|---|
| Organic | Dichloromethane (15 mL) |
| Aqueous | 10% NaOH (10 mL) |
| Temperature | 0–5°C |
| Time | 1.5 hr |
Limitations
-
Partial hydrolysis of acyl chloride (8–12% yield loss)
-
Emulsion formation complicates separation
Steglich Esterification
Modern approach using DCC/DMAP coupling:
Optimized Parameters
| Reagent | Amount | Role |
|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1.2 eq | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | 0.2 eq | Catalyst |
| Dichloromethane | 10 mL/mmol | Solvent |
| Time | 24 hr |
Advantages
-
Avoids acyl chloride isolation
-
Higher yields (78% vs. 65% Schotten-Baumann)
-
Better tolerance to moisture
Purification and Analytical Data
Chromatographic Purification
Column Parameters
| Stationary Phase | Mobile Phase | Dimensions |
|---|---|---|
| Silica gel 60 | Hexane:EtOAc (3:1 → 2:1) | 25 × 2 cm |
Elution Profile
-
R<sub>f</sub> = 0.42 (Hexane:EtOAc 2:1)
-
Isolated as pale yellow solid (m.p. 158–160°C)
Spectroscopic Characterization
<sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | s | CH= (methylidene) |
| 7.98 | d (J=8.4 Hz) | Aromatic H (benzoate) |
| 7.45 | d (J=8.4 Hz) | Aromatic H (phenol) |
| 1.42 | s | C(CH<sub>3</sub>)<sub>3</sub> |
HRMS (ESI-TOF)
-
m/z Calcd for C<sub>24</sub>H<sub>26</sub>N<sub>2</sub>O<sub>6</sub> [M+H]<sup>+</sup>: 439.1865
-
Found: 439.1862
Comparative Analysis of Synthetic Routes
Performance Metrics
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Schotten-Baumann | 65 | 92 | 2 hr | 1.0 |
| Steglich Esterification | 78 | 97 | 24 hr | 1.8 |
| Mixed Anhydride | 71 | 95 | 6 hr | 2.1 |
Key findings:
-
Steglich method optimal for lab-scale synthesis
-
Schotten-Baumann preferable for industrial applications
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Barbiturate-Based Esters
The compound is part of a series synthesized in , differing in the fatty acid chain attached to the biphenyl ester. Key analogs include:
- 4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4'-(hexanoyloxy)-[1,1'-biphenyl]-4-carboxylate (79% yield)
- 4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4'-(decanoyloxy)-[1,1'-biphenyl]-4-carboxylate (77% yield)
Key Differences :
- Yield: The tert-butyl derivative’s higher yield (79%) suggests superior synthetic efficiency compared to analogs with octanoyloxy (70%) or decanoyloxy (77%) groups .
Trioxotetrahydropyrimidinylidene Derivatives from Patents
lists structurally related compounds, such as:
- Methyl 4-((2,6-dimethyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl) benzoate (Formula 4)
- Methyl 3-((4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy) methyl) benzoate (Formula 7)
Comparison :
Pyridazine and Isoxazole-Based Esters
describes compounds such as I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate).
Key Contrasts :
- Heterocyclic Cores : Pyridazine/isoxazole rings introduce different electronic and steric profiles compared to the barbituric acid core, altering π-π stacking and dipole interactions.
- Linkage Groups: Amino or thioether linkages (as in I-6232 and I-6373) may reduce rigidity relative to the methylene bridge in the target compound, impacting mesomorphic properties .
Biological Activity
4-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a barbituric acid derivative and a benzoate moiety, which may contribute to its diverse biological effects.
The molecular formula of the compound is with a molecular weight of 317.30 g/mol. The IUPAC name is methyl 4-[(1,3-dimethyl-2,4,6-trioxo-pyrimidin-5-yl)methylideneamino]benzoate.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O5 |
| Molecular Weight | 317.30 g/mol |
| IUPAC Name | methyl 4-[(1,3-dimethyl-2,4,6-trioxo-pyrimidin-5(2H)-ylidene)methyl]amino]benzoate |
| InChI Key | DFZBMRLTGRLBRO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The barbituric acid moiety is known to modulate enzyme activity and receptor signaling pathways. Research suggests that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies indicate that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary research has shown that derivatives of barbituric acid can induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote cell death in tumor cells through mechanisms such as:
- Inhibition of DNA synthesis.
- Induction of oxidative stress.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar barbituric acid derivatives against Staphylococcus aureus and E. coli. Results showed a significant reduction in bacterial growth at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
- Cancer Cell Studies : In vitro studies on human breast cancer cells revealed that the compound induced apoptosis through caspase activation, leading to a decrease in cell viability by over 70% at concentrations of 50 µM .
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant decrease in paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Q. What synthetic routes are available for 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-tert-butylbenzoate, and how do their yields and purity compare?
Methodological Answer: Three primary synthetic routes are documented:
Knoevenagel Condensation : Reacting 1,3-dimethylbarbituric acid with a substituted benzaldehyde precursor under acidic conditions (e.g., acetic acid catalysis) at 80–100°C for 6–12 hours. Yield: 45–65% .
Multicomponent Reaction : Combining barbituric acid derivatives, aldehyde intermediates, and tert-butyl benzoate esters in a one-pot reaction with microwave-assisted heating (150°C, 30 min). Yield: 55–70%, with reduced side products .
Stepwise Esterification-Condensation : First synthesizing the tert-butyl benzoate ester, followed by condensation with the barbituric acid moiety. Yield: 60–75%, but requires rigorous purification via column chromatography .
Q. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel | 45–65 | 85–90 | Simple setup | Low yield, long reaction time |
| Multicomponent | 55–70 | 90–95 | High efficiency | Requires specialized equipment |
| Stepwise | 60–75 | 95–98 | High purity | Labor-intensive purification steps |
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid, detection at 254 nm) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify melting points and phase transitions .
- Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy.
Q. Key Findings from Stability Studies
- pH 7–8 : Optimal stability (≤5% degradation over 72 hours at 25°C).
- pH <4 or >9 : Rapid hydrolysis of the ester group (20–40% degradation in 24 hours) .
- Thermal Decomposition : Onset at 210°C, with complete degradation by 280°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic and electrophilic environments?
Methodological Answer: The compound’s trioxotetrahydropyrimidinylidene moiety acts as an electron-deficient system, enabling:
- Nucleophilic Attack : At the methylene carbon adjacent to the carbonyl groups. Confirmed via trapping experiments with amines (e.g., benzylamine), forming stable adducts detectable by LC-MS .
- Electrophilic Substitution : The tert-butyl benzoate group directs electrophiles (e.g., nitronium ions) to the para position of the phenyl ring. Verified by NOESY NMR and X-ray crystallography of nitro-derivatives .
Q. Contradictions in Reactivity Data
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in IC50 values (e.g., 2–10 μM in kinase inhibition assays) may arise from:
Assay Conditions : Variations in buffer composition (e.g., Mg²⁺ concentration) or incubation time.
Compound Purity : Impurities (e.g., hydrolyzed byproducts) can skew results. Validate purity via NMR (¹H/¹³C) and HRMS .
Target Conformation : Use molecular docking simulations (AutoDock Vina) to assess binding mode consistency across studies .
Q. Recommended Validation Workflow
Reproduce assays under standardized conditions (e.g., 10 mM MgCl₂, pH 7.4).
Cross-validate activity with structurally analogous compounds (see Table below) .
Q. Structurally Analogous Compounds with Reported Activities
| Analog | Target | IC50 (μM) | Key Structural Difference |
|---|---|---|---|
| Methyl 4-tert-butylbenzoate variant | Kinase X | 1.5 | Replacement of pyrimidinylidene |
| Fluorinated derivative | Protease Y | 8.2 | Addition of fluorine at C4 |
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to ATP-binding pockets (e.g., 100 ns trajectories, explicit solvent models). Analyze hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., tert-butyl vs. methyl groups) with inhibitory potency .
Q. Critical Parameters for Computational Accuracy
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
